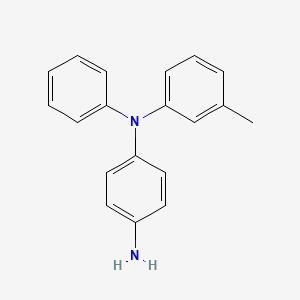![molecular formula C12H9BrClNO2 B12570515 6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl- CAS No. 190380-40-6](/img/structure/B12570515.png)
6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl- is a heterocyclic compound that has garnered interest due to its diverse biological activities. Compounds containing the 6H-1,2-oxazin-6-one structural fragment exhibit antimicrobial, fungicidal, and moderate cytotoxic activities against breast cancer cells . They are also known to modulate glucocorticoid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The traditional approach to synthesizing 6H-1,2-oxazin-6-ones involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is typically carried out in pyridine or ethanol in the presence of sodium acetate . Variations of this method include using esters and amides of 4-oxocarboxylic acids, with the reaction conducted in ethanol in the presence of triethylamine or pyridine . Additionally, oximes can be introduced into the reaction, with cyclization occurring in an acidic medium .
Industrial Production Methods
Industrial production methods for 6H-1,2-oxazin-6-ones often involve catalytic carbonylation of aromatic oximes . Palladium-catalyzed transformations are also employed to introduce the carbonyl component into an aromatic acid molecule .
Chemical Reactions Analysis
Types of Reactions
6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, metal catalysts, phosphorus compounds, and nitro compounds . The reactions are generally carried out under protic polar solvents, basic media, and long reaction times .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of Grignard reagents can lead to the formation of alcohols, while the use of halogens can result in halogenated derivatives .
Scientific Research Applications
6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its cytotoxic activity against cancer cells is linked to its modulation of glucocorticoid receptors . The compound’s fungicidal activity is believed to result from its interference with fungal cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
6H-1,3-Oxazin-6-one, 2-methyl-4-phenyl-: This compound shares a similar oxazinone structure but differs in its substituents, leading to different biological activities.
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Another related compound with a benzo-fused oxazinone structure, exhibiting unique chemical reactivity and biological properties.
Uniqueness
6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl- stands out due to its specific combination of substituents, which confer unique biological activities and chemical reactivity. Its ability to modulate glucocorticoid receptors and exhibit moderate cytotoxicity against breast cancer cells distinguishes it from other similar compounds .
Properties
CAS No. |
190380-40-6 |
|---|---|
Molecular Formula |
C12H9BrClNO2 |
Molecular Weight |
314.56 g/mol |
IUPAC Name |
4-[bromo-(2-chlorophenyl)methyl]-3-methyloxazin-6-one |
InChI |
InChI=1S/C12H9BrClNO2/c1-7-9(6-11(16)17-15-7)12(13)8-4-2-3-5-10(8)14/h2-6,12H,1H3 |
InChI Key |
RVSOGVYWULFNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=O)C=C1C(C2=CC=CC=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine](/img/structure/B12570436.png)
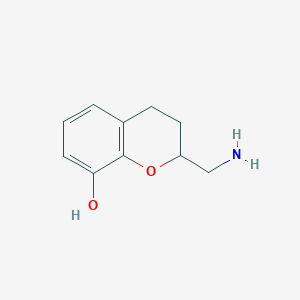
![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)
![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)
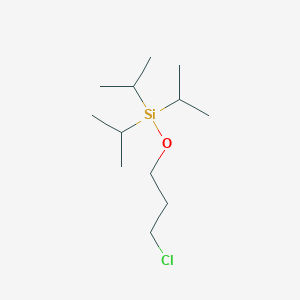
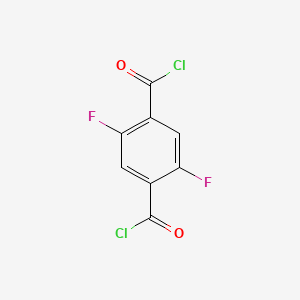


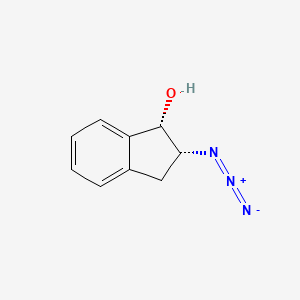
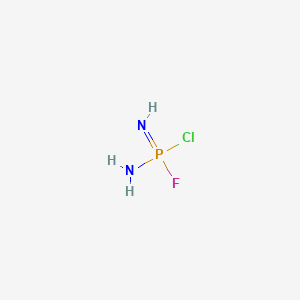
![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)
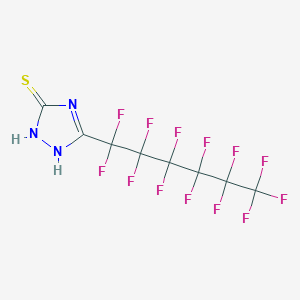
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
